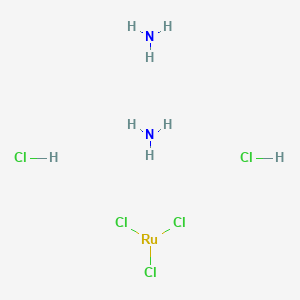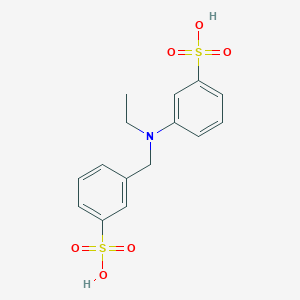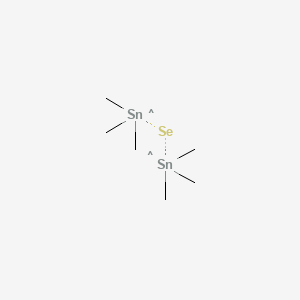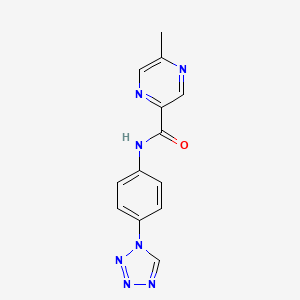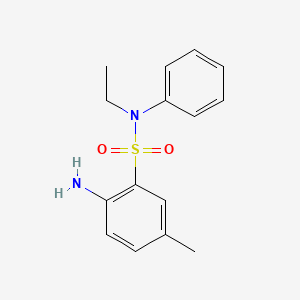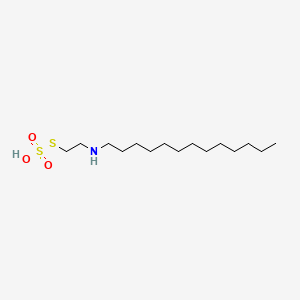
1-(2-Sulfosulfanylethylamino)tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Sulfosulfanylethylamino)tridecane is a heterocyclic organic compound with the molecular formula C15H33NO3S2 and a molecular weight of 339.557 g/mol . This compound is characterized by the presence of a sulfosulfanyl group attached to an ethylamino chain, which is further connected to a tridecane backbone. It is primarily used in experimental and research settings .
Preparation Methods
The synthesis of 1-(2-Sulfosulfanylethylamino)tridecane typically involves the reaction of tridecane with sulfosulfanyl and ethylamino groups under controlled conditions. . Industrial production methods would likely involve large-scale synthesis using similar techniques, optimized for yield and purity.
Chemical Reactions Analysis
1-(2-Sulfosulfanylethylamino)tridecane undergoes various chemical reactions, including:
Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form simpler sulfur-containing compounds.
Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Sulfosulfanylethylamino)tridecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Sulfosulfanylethylamino)tridecane involves its interaction with molecular targets through its sulfosulfanyl and ethylamino groups. These functional groups can participate in various biochemical pathways, including those involving sulfur metabolism and amino group interactions.
Comparison with Similar Compounds
1-(2-Sulfosulfanylethylamino)tridecane can be compared with other sulfur-containing compounds such as sulfonamides and sulfinamides. These compounds share similar functional groups but differ in their overall structure and reactivity. For example:
Sulfonamides: Contain a sulfonamide group (R-SO2-NH2) and are widely used as antibiotics.
Properties
CAS No. |
929-41-9 |
|---|---|
Molecular Formula |
C15H33NO3S2 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
1-(2-sulfosulfanylethylamino)tridecane |
InChI |
InChI=1S/C15H33NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-20-21(17,18)19/h16H,2-15H2,1H3,(H,17,18,19) |
InChI Key |
MDCFFJPIOHVMNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


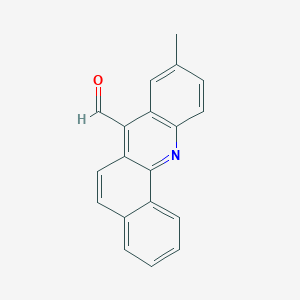
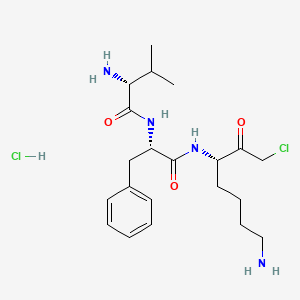
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
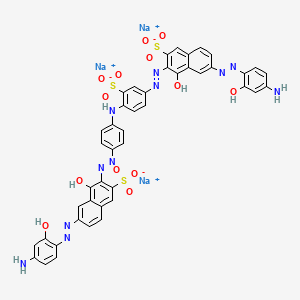
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)
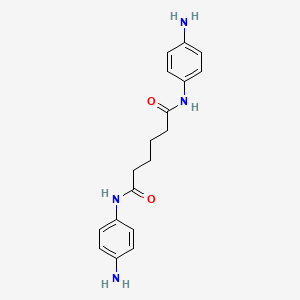
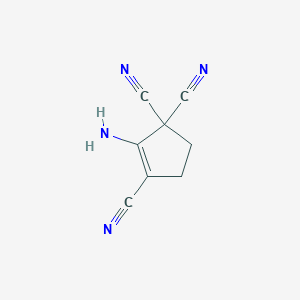
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
